molecular formula C7H9NO2 B13836323 4-Oxocyclohex-2-ene-1-carboxamide

4-Oxocyclohex-2-ene-1-carboxamide

Cat. No.: B13836323
M. Wt: 139.15 g/mol
InChI Key: OSJCHMXOXDSZRV-UHFFFAOYSA-N
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Description

4-Oxocyclohex-2-ene-1-carboxamide is a bicyclic organic compound featuring a cyclohexene ring with a ketone group at position 4 and a carboxamide substituent at position 1. Its structure combines conjugated double-bond character (cyclohex-2-ene) with polar functional groups (oxo and carboxamide), making it a versatile intermediate in synthetic organic chemistry and pharmaceutical research. The compound’s stereoelectronic properties are influenced by the electron-withdrawing carboxamide group and the electron-deficient α,β-unsaturated ketone system, which dictate its reactivity in cycloadditions, nucleophilic additions, and coordination chemistry .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4-oxocyclohex-2-ene-1-carboxamide

InChI

InChI=1S/C7H9NO2/c8-7(10)5-1-3-6(9)4-2-5/h1,3,5H,2,4H2,(H2,8,10)

InChI Key

OSJCHMXOXDSZRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=CC1C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxocyclohex-2-ene-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with a suitable amide source in the presence of a dehydrating agent. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of 4-Oxocyclohex-2-ene-1-carboxamide may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of catalysts and automated systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Oxocyclohex-2-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

4-Oxocyclohex-2-ene-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Oxocyclohex-2-ene-1-carboxamide involves its interaction with specific molecular targets. The ketone and amide groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Cis-6-Aminocyclohex-3-enecarboxamide

  • Structural Differences: Unlike 4-oxocyclohex-2-ene-1-carboxamide, this compound features an amino group at position 6 and a carboxamide at position 1, with a double bond at position 3. The absence of the 4-oxo group reduces electron deficiency in the ring, altering its reactivity toward electrophiles.
  • Conformational Analysis: X-ray crystallography (using SHELX ) reveals that the amino group in cis-6-aminocyclohex-3-enecarboxamide induces a chair-like puckering, whereas the 4-oxo group in the target compound flattens the ring due to conjugation with the double bond .
Property 4-Oxocyclohex-2-ene-1-carboxamide Cis-6-Aminocyclohex-3-enecarboxamide
Ring Puckering (q) 0.12 Å (envelope conformation) 0.35 Å (chair conformation)
Dipole Moment 4.8 D 3.2 D
Melting Point 198–202°C 175–178°C

Ethyl 6-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-2-Oxocyclohex-3-ene-1-Carboxylate

  • Functional Group Variations: This derivative replaces the carboxamide with an ester group and introduces aromatic substituents at positions 4 and 5. The 4-methoxyphenyl group enhances solubility in nonpolar solvents, while the 4-chlorophenyl group increases electrophilicity at the α,β-unsaturated ketone .
  • Reactivity : The ester group in this compound undergoes hydrolysis more readily than the carboxamide in 4-oxocyclohex-2-ene-1-carboxamide, as demonstrated by kinetic studies in basic aqueous solutions.
Property 4-Oxocyclohex-2-ene-1-carboxamide Ethyl 6-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-2-Oxocyclohex-3-ene-1-Carboxylate
Hydrolysis Rate (k, s⁻¹) 2.1 × 10⁻⁵ 8.7 × 10⁻⁴
LogP 0.9 3.2

6-Aminocyclohex-3-ene-1-carboxamide Hydrochloride

  • Ionic Character : The hydrochloride salt form increases water solubility (>200 mg/mL) compared to the neutral 4-oxocyclohex-2-ene-1-carboxamide (12 mg/mL).
  • Biological Activity: Protonation of the amino group enhances hydrogen-bonding interactions with biological targets, making this derivative more potent in kinase inhibition assays .

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